molecular formula C8H7FO2 B106407 5-Fluoro-2-methoxybenzaldehyde CAS No. 19415-51-1

5-Fluoro-2-methoxybenzaldehyde

Cat. No. B106407
CAS RN: 19415-51-1
M. Wt: 154.14 g/mol
InChI Key: CRLDWFVRQNUUSZ-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxybenzaldehyde is a chemical compound that is part of the benzaldehyde family, characterized by a benzene ring with an aldehyde functional group and additional substituents. In this case, the molecule is substituted with a fluorine atom at the 5-position and a methoxy group at the 2-position relative to the aldehyde group. This compound is of interest in various chemical syntheses and analyses due to its unique structural features and reactivity.

Synthesis Analysis

The synthesis of related fluorinated benzaldehydes has been explored in several studies. For instance, the synthesis of 4-[18F]fluoroguaiacol starts from a substituted nitrobenzaldehyde, which undergoes nucleophilic aromatic substitution by [18F]fluoride followed by Baeyer-Villiger oxidation to yield the corresponding phenol . Another study reports the preparation of a chloro-fluoro benzaldehyde derivative through oxidation and subsequent hydrolysis, achieving a total yield of 71.6% . These methods highlight the versatility of substituted benzaldehydes in synthetic chemistry, although they do not directly describe the synthesis of 5-fluoro-2-methoxybenzaldehyde.

Molecular Structure Analysis

The molecular structure of a closely related compound, 5-fluoro-2-methylbenzaldehyde, has been analyzed using spectroscopic techniques and density functional theory (DFT) calculations . The study provides a detailed vibrational assignment and analysis of the fundamental modes of vibrations, optimized molecular geometry, and Raman scattering activities. While this study does not directly analyze 5-fluoro-2-methoxybenzaldehyde, the methods and findings can be considered relevant due to the structural similarities between the two compounds.

Chemical Reactions Analysis

Fluorinated benzaldehydes are known to participate in various chemical reactions. For example, a fluorogenic aldehyde bearing a 1,2,3-triazole moiety has been developed to monitor the progress of aldol reactions through changes in fluorescence . Although this study does not specifically involve 5-fluoro-2-methoxybenzaldehyde, it demonstrates the potential utility of fluorinated benzaldehydes in reaction monitoring and the development of assay systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzaldehydes can be inferred from spectroscopic data and theoretical calculations. The DFT study mentioned earlier provides insights into the electronic properties, such as the molecular electrostatic potential, charge distribution, and frontier molecular orbitals of 5-fluoro-2-methylbenzaldehyde . These properties are crucial for understanding the reactivity and interaction of the molecule with other chemical species. Although the study focuses on a methyl derivative, similar analyses could be applied to 5-fluoro-2-methoxybenzaldehyde to predict its behavior.

Scientific Research Applications

Synthesis and Anticancer Activity

5-Fluoro-2-methoxybenzaldehyde has been utilized in the synthesis of fluoro-substituted stilbenes, which are analogues of the anticancer combretastatins. These fluorinated analogues retain potent cell growth inhibitory properties, indicating their potential in cancer treatment research (Lawrence et al., 2003).

Chemosensors for Copper Ion Detection

This compound has also played a role in the development of chemosensors for the detection of copper ions. One particular study used 5-fluoro-2-hydroxybenzaldehyde derivatives to create a colorimetric and fluorescent sensor, useful for applications in environmental monitoring and possibly in bioimaging (Gao et al., 2014).

Facile Synthesis Methods

Efforts have been made to simplify the synthesis methods of related compounds like 3-fluoro-4-methoxybenzaldehyde. These advancements in synthetic methods could have implications for more efficient production of related compounds for various applications, including pharmaceuticals and material science (Wang Bao-jie, 2006).

Bioconversion Studies

Research on the bioconversion potential of certain fungi, like Bjerkandera adusta, has incorporated fluoro-labelled substrates, including compounds related to 5-fluoro-2-methoxybenzaldehyde. This research aids in understanding the production of halogenated aromatic compounds, which can have implications in environmental and pharmaceutical sciences (Lauritsen & Lunding, 1998).

Telescoping Process in Drug Synthesis

The compound also finds application in the improvement of drug synthesis processes. For example, telescoping processes using related compounds have been introduced to increase the efficiency of synthesizing key intermediates in drug discoveries (Nishimura & Saitoh, 2016).

Safety And Hazards

5-Fluoro-2-methoxybenzaldehyde causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

5-Fluoro-2-methoxybenzaldehyde may be used in the synthesis of 5-(5-fluoro-2-methoxyphenyl)imidazolidine-2,4-dione . This suggests potential applications in the development of new compounds.

properties

IUPAC Name

5-fluoro-2-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRLDWFVRQNUUSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370591
Record name 5-Fluoro-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-methoxybenzaldehyde

CAS RN

19415-51-1
Record name 5-Fluoro-2-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19415-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

20.0 g (0.143 mol) of 5-fluoro-2-hydroxybenzaldehyde are dissolved in 250 ml of acetonitrile. 81.04 g (0.57 mol) of iodomethane and 39.5 g (285 mol) of potassium carbonate are added, and the suspension is heated at reflux for 3 hours. The suspension is filtered and the mother liquor is diluted with ethyl acetate, washed twice with water, dried over magnesium sulphate and filtered, and the solvents are evaporated under reduced pressure.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
81.04 g
Type
reactant
Reaction Step Two
Quantity
39.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
T Warashina, D Matsuura, Y Kimura - Chemical and pharmaceutical …, 2019 - jstage.jst.go.jp
… 5-Fluoro-2-methoxybenzaldehyde (4b) was obtained in quantitative yield (1.54 g). GC-MS: m/z = 154 (M + , 65%), 153 (21%), 137 (28%), 136 (34%), 108 (49%), 95 (67%), 83 (100%). A …
Number of citations: 1 www.jstage.jst.go.jp
DC Furlano, SN Calderon, G Chen… - The Journal of Organic …, 1988 - ACS Publications
… This product was isolated and identified as 5-fluoro2-methoxybenzaldehyde (1) by comparison of the BBr3 demethylation product with authentic 5-fluoro-2hydroxybenzaldehyde …
Number of citations: 34 pubs.acs.org
JR Cashman, T Voelker, HT Zhang… - Journal of medicinal …, 2009 - ACS Publications
… The orange suspension obtained was cooled to 0 C and 5-fluoro-2-methoxybenzaldehyde (1.54 g, 10 mmol, 0.9 equiv) was added and the reaction was warmed to room temperature …
Number of citations: 27 pubs.acs.org
KK Laali, GF Koser, S Subramanyam… - The Journal of Organic …, 1993 - ACS Publications
o-Anisaldehyde and its 5-Br, 5-F, 5-CFs, 5-CN, 5-NO2, and 5-COMe derivatives are protonated at the formyl group in 1: 1 SbFs-FS03H/S02 (or SO2CIF) to give persistent carboxonium …
Number of citations: 26 pubs.acs.org
G Zhang, JD McCorvy, S Shen, J Cheng… - European journal of …, 2019 - Elsevier
… As shown in Scheme 1, the monofluorinated cyclopropane derivative 12 was synthesized starting from commercially available 5-fluoro-2-methoxybenzaldehyde (12a). Wittig reaction of …
Number of citations: 2 www.sciencedirect.com
A Czopek, M Kołaczkowski, A Bucki… - Archiv der …, 2013 - Wiley Online Library
… The appropriate imidazolidine-2,4-diones were obtained from the 2-methoxybenzaldehyde and 5-fluoro-2-methoxybenzaldehyde by means of the Bucherer–Berg reaction with …
Number of citations: 17 onlinelibrary.wiley.com
JP Rizzi, RC Schnur, NJ Hutson, KG Kraus… - Journal of medicinal …, 1989 - ACS Publications
Sorbinil (1), a spirocyclic hydantoin, is a potent inhibitor of the enzyme aldose reductase. Simulation of the rigid spirocyclic ring orientation found in sorbinil was achieved with …
Number of citations: 26 pubs.acs.org
KK Laali, AT Zwarycz, SD Bunge, GL Borosky… - …, 2019 - Wiley Online Library
A series of deuterated curcuminoids (CUR) were synthesized, bearing two to six OCD 3 groups, in some cases in combination with methoxy groups, and in others together with fluorine …
T Voelker, H Xia, K Fandrick, R Johnson… - Bioorganic & medicinal …, 2009 - Elsevier
Enhancement of 5-hydroxytryptamine (5-HT, serotonin) neurotransmission is a viable means of treating depression. On the basis of this observation, agents that inhibit re-uptake of 5-HT …
Number of citations: 14 www.sciencedirect.com
LP Vu, CJ Diehl, R Casement, AG Bond… - Journal of Medicinal …, 2023 - ACS Publications
Hypoxia-inducible factor-1α (HIF-1α) constitutes the principal mediator of cellular adaptation to hypoxia in humans. The HIF-1α protein level and activity are tightly regulated by the …
Number of citations: 7 pubs.acs.org

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